Octadecylmagnesium chloride

Catalog No.
S1491510
CAS No.
116980-66-6
M.F
C18H37ClMg
M. Wt
313.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecylmagnesium chloride

CAS Number

116980-66-6

Product Name

Octadecylmagnesium chloride

IUPAC Name

magnesium;octadecane;chloride

Molecular Formula

C18H37ClMg

Molecular Weight

313.2 g/mol

InChI

InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1

InChI Key

BNWJANSKVJZWMB-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]

Octadecylmagnesium chloride (C₁₈H₃₇MgCl), also known as octadecylmagnesium chloride solution, is a type of organometallic compound classified as a Grignard reagent []. Grignard reagents are a cornerstone in organic chemistry, known for their ability to introduce a new carbon chain to a molecule through various transformations []. Octadecylmagnesium chloride specifically possesses an 18-carbon alkyl chain (octadecyl) attached to a magnesium atom bonded to a chlorine atom [].


Molecular Structure Analysis

Octadecylmagnesium chloride features a linear molecular structure. The key features include:

  • A central magnesium (Mg) atom bonded to a chlorine (Cl) atom and an octadecyl (C₁₈H₃₇) group [].
  • The Mg-Cl bond is ionic, with Mg having a partial positive charge and Cl having a partial negative charge [].
  • The carbon chain (C₁₈H₃₇) is nonpolar and hydrophobic due to its long chain of saturated carbon-hydrogen bonds [].

This unique structure allows the octadecyl group to act as a bulky substituent while the magnesium atom remains reactive due to its positive charge and ability to form covalent bonds [].


Chemical Reactions Analysis

Octadecylmagnesium chloride is involved in various organic reactions, including:

  • Nucleophilic addition reactions: The negatively charged carbon of the carbonyl group (C=O) in aldehydes, ketones, and esters acts as an electrophile (electron-deficient) and reacts with the nucleophilic carbon of the octadecyl group, forming a new carbon-carbon bond and a new alcohol [].

Balanced equation for addition to a ketone:

C₁₈H₃₇MgCl + R₂C=O → R₂C(OH)C₁₈H₃₇ + MgClCl
  • Palladium-catalyzed alkylation and arylation reactions: A palladium catalyst facilitates the transfer of the octadecyl group from the Grignard reagent to another molecule, introducing the long alkyl chain into aromatic or unsaturated carbon structures [].

Synthesis

Octadecylmagnesium chloride is typically synthesized by reacting magnesium metal with 1-bromooctadecane (octadecyl bromide) in THF under an inert atmosphere (e.g., nitrogen) [].

Balanced equation for synthesis:

Mg + BrC₁₈H₃₇ → C₁₈H₃₇MgBr → C₁₈H₃₇MgCl (by treatment with HCl)

Physical and Chemical Properties

  • Physical state: Likely a solid at room temperature based on the properties of similar Grignard reagents [].
  • Solubility: Insoluble in water due to the hydrophobic octadecyl chain, but soluble in organic solvents like THF [].
  • Stability: Highly reactive towards air and moisture, readily undergoing decomposition [].

Mechanism of Action (Not Applicable)

Octadecylmagnesium chloride does not have a biological function and its mechanism of action is not applicable in this context.

Octadecylmagnesium chloride is a flammable and air-sensitive compound. Key safety concerns include:

  • Flammability: The organic solvent THF, in which it's usually sold, is flammable. Proper handling and storage are crucial [].
  • Air and moisture sensitivity: Exposure to air or moisture can lead to decomposition, releasing flammable hydrogen gas and potentially toxic magnesium chloride fumes [].
  • Skin and eye irritant: Contact with the skin or eyes can cause irritation [].
  • Grignard Reaction

    This is the most common application, where octadecylmagnesium chloride acts as a Grignard reagent. Grignard reagents are powerful nucleophiles capable of reacting with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction is crucial for the synthesis of a wide range of organic molecules, including alcohols, alkenes, and even complex natural products.

  • Asymmetric Synthesis

    Octadecylmagnesium chloride can be employed in asymmetric synthesis, a technique for creating chiral molecules with high enantioselectivity (favoring one specific mirror image). This is achieved by using chiral ligands or catalysts in conjunction with the Grignard reagent.

Other Research Applications

Beyond organic synthesis, octadecylmagnesium chloride has applications in other scientific research areas:

  • Organometallic Chemistry

    This field studies the properties and behavior of organometallic compounds, which contain carbon-metal bonds. Octadecylmagnesium chloride can serve as a precursor to other organomagnesium compounds used in various organometallic reactions and research.

  • Material Science

    Research in material science explores novel materials with specific properties. Octadecylmagnesium chloride can be used in the synthesis of certain organometallic precursors for the development of functional materials.

Dates

Modify: 2023-08-15

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